molecular formula C12H17ClFN B15263367 [(4-Chloro-3-fluorophenyl)methyl](2-methylbutan-2-yl)amine

[(4-Chloro-3-fluorophenyl)methyl](2-methylbutan-2-yl)amine

Cat. No.: B15263367
M. Wt: 229.72 g/mol
InChI Key: OMUNVMSGUKVCPE-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluorophenyl)methylamine is an organic compound with the molecular formula C12H17ClFN This compound is characterized by the presence of a chloro-fluorophenyl group attached to a methylbutan-2-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluorophenyl)methylamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with 2-methylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for (4-Chloro-3-fluorophenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The chloro and fluoro groups can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

(4-Chloro-3-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)methylamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro-fluorophenyl and amine groups. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-fluorophenyl)methylamine
  • (4-Chloro-3-fluorophenyl)methylamine

Uniqueness

(4-Chloro-3-fluorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of a 2-methylbutan-2-ylamine moiety

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

N-[(4-chloro-3-fluorophenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C12H17ClFN/c1-4-12(2,3)15-8-9-5-6-10(13)11(14)7-9/h5-7,15H,4,8H2,1-3H3

InChI Key

OMUNVMSGUKVCPE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

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